(2E)-3-(2-Methoxyphenyl)acryloyl chloride
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Description
“(2E)-3-(2-Methoxyphenyl)acryloyl chloride” is a chemical compound with the molecular formula C10H9ClO2 . It is a specialty product used for proteomics research . The molecular weight of this compound is 196.63 g/mol .
Molecular Structure Analysis
The molecular structure of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” can be represented by the following SMILES notation: COC1=CC=CC=C1C=CC(=O)Cl
. This notation represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” include a molecular weight of 196.63 g/mol . It has a complexity of 201 . The compound has a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .
Scientific Research Applications
Antibacterial Nanofibers
One application is in the synthesis of antibacterial non-woven nanofibers from curcumin acrylate oligomers. Researchers synthesized new (meth)acrylate monomers by reacting curcumin with acryloyl chloride and methacryloyl chloride, which were then polymerized to obtain oligomers with potential applications as wound dressing materials due to their antibacterial properties and porous structure (Killi, Paul, & Gundloori, 2015).
Synthesis of Phenalenones
Another study focused on synthesizing 8-phenylphenalenones from Eichhornia crassipes, involving a Friedel-Crafts/Michael annulation reaction between acryloyl chloride and 2-methoxynaphthalene. This process highlights the role of acryloyl chloride in complex organic synthesis, leading to compounds with potential biological activities (Ospina et al., 2016).
Development of Corrosion Inhibitors
Research into the development of new derivatives of cyclohexanedione-1,3 for use as corrosion inhibitors in nitric acid solutions demonstrates the versatility of acryloyl chloride in creating functional materials. Such compounds show significant potential in protecting metals against corrosion, highlighting an industrial application of acryloyl chloride (Abu-Rayyan et al., 2022).
Drug Delivery Systems
Acryloyl chloride is also used in the synthesis of pH-sensitive hydrogels for drug delivery, showcasing its importance in medical applications. By modifying acryloyl chloride with specific monomers, researchers have developed hydrogels that can release drugs in response to the pH changes in the human body, offering targeted therapy options (Wang et al., 2010).
Advanced Materials
Finally, in the field of advanced materials, acryloyl chloride has been used to encapsulate multi-walled carbon nanotubes with polyurethane, creating nanocomposites with enhanced mechanical properties. This application underlines the role of acryloyl chloride in the development of novel materials with potential use in various industries, including automotive and aerospace (Wang et al., 2008).
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKDKLWEAIAPHW-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.